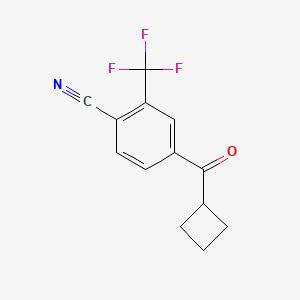
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclobutanecarbonyl group and a trifluoromethyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and cyclobutanecarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific biomolecules.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the cyclobutanecarbonyl group can participate in specific binding interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzonitrile: This compound lacks the cyclobutanecarbonyl group but shares the trifluoromethyl and benzonitrile core.
Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutanecarbonyl groups but different substituents on the aromatic ring.
Uniqueness
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl and cyclobutanecarbonyl groups, which confer distinct chemical and physical properties. This combination enhances the compound’s potential for diverse applications in various fields, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C13H10F3NO |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8H,1-3H2 |
InChI-Schlüssel |
YCIYZLNYKUWZPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
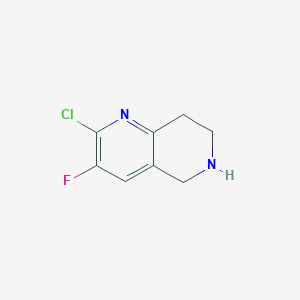
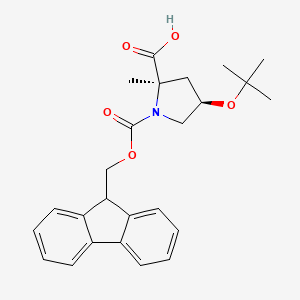
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
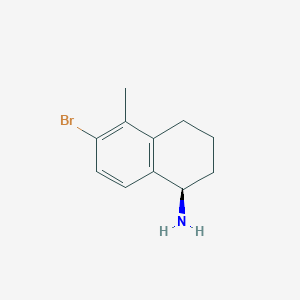
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
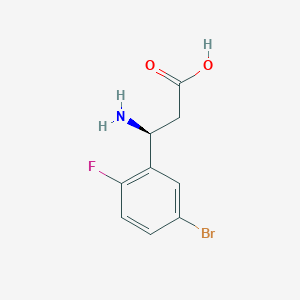
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)


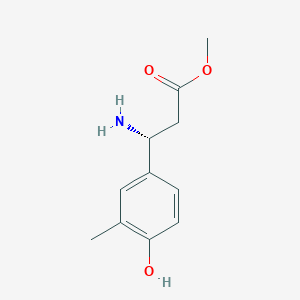
![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
